Tephrosin

Description

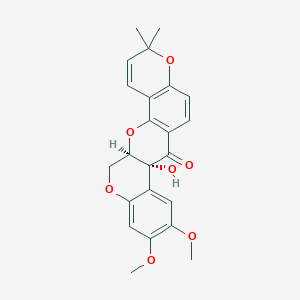

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBZCCQCDWNNJQ-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878627 | |

| Record name | Tephrosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-80-2 | |

| Record name | Tephrosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tephrosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tephrosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPHROSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C081V83CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tephrosin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tephrosin, a complex rotenoid, has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and potential anticancer properties. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence and the intricate biosynthetic pathways responsible for its formation in plants. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Tephrosia, a member of the legume family (Fabaceae). Several species within this genus are known to produce a variety of rotenoids, with this compound being a significant constituent.

Key Plant Sources

The primary natural sources of this compound include:

-

Tephrosia vogelii : Also known as the "fish bean" or "Vogel's tephrosia," this species is one of the most well-documented sources of this compound.[1][2][3] It is a shrub native to tropical Africa and is traditionally used as a fish poison and insecticide.[1][2] The leaves and seeds are particularly rich in rotenoids, including this compound.[1]

-

Tephrosia purpurea : Commonly referred to as "wild indigo" or "sharpunkha," this plant is widely distributed in tropical and subtropical regions.[4] Its leaves and seeds have been found to contain this compound.[1][4]

-

Tephrosia elata : This bushy perennial shrub, found in Kenya, is another source of this compound.[2]

-

Tephrosia virginiana : Known as "devil's shoestring," this species is native to North America.[2] Its roots have been traditionally used as a piscicide and contain this compound.[2]

-

Derris elliptica : While more commonly known for its high rotenone (B1679576) content, this plant has also been reported to contain this compound.[5]

-

Amorpha fruticosa : This plant, also known as "desert false indigo," is another source of various rotenoids.[5]

Quantitative Analysis of this compound Content

The concentration of this compound and other rotenoids can vary significantly between different plant species, and even within different parts of the same plant. Environmental factors and the genetic makeup of the plant also play a crucial role in the accumulation of these compounds. While specific quantitative data for this compound across all source plants is not extensively available in the literature, the total rotenoid content in some Tephrosia species has been reported.

| Plant Species | Plant Part | Total Rotenoid Content (% dry weight) | Reference |

| Tephrosia vogelii | Leaves | 0.65 - 4.25 | [2] |

| Tephrosia vogelii | Pods | 1.4 | [2] |

Note: The data in this table represents the total rotenoid content, of which this compound is a component. The specific percentage of this compound within the total rotenoid fraction can vary.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is part of the larger rotenoid metabolic pathway. Rotenoids are derived from the isoflavonoid (B1168493) pathway, which itself originates from the general phenylpropanoid pathway.[5] The biosynthesis can be broadly divided into several key stages.

Phenylpropanoid Pathway and Chalcone Synthesis

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. This intermediate then condenses with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form a naringenin (B18129) chalcone.

Isoflavonoid Backbone Formation

A critical step in the biosynthesis of all isoflavonoids, including rotenoids, is the 1,2-aryl migration reaction. This rearrangement is catalyzed by a cytochrome P450 enzyme, isoflavone (B191592) synthase (IFS) , which converts the flavanone (B1672756) intermediate (naringenin) into the isoflavone genistein.

Modifications of the Isoflavone Core

Following the formation of the isoflavone backbone, a series of modification reactions occur, including hydroxylation, methylation, and prenylation. These steps are crucial for creating the diversity of isoflavonoid structures.

Formation of the Rotenoid Skeleton

The characteristic five-ring structure of rotenoids is formed through the cyclization of a prenylated isoflavone intermediate. A key enzyme in this process is deguelin (B1683977) cyclase .[5]

Final Steps to this compound

This compound is structurally related to another rotenoid, deguelin, and is considered to be an oxidation product of it.[2] The final step in the biosynthesis of this compound is likely the hydroxylation of deguelin at the 12a position.

Biosynthesis Pathway Diagram

Experimental Protocols

Extraction and Isolation of this compound from Tephrosia vogelii Seeds

This protocol is based on methodologies described in the literature for the isolation of this compound.[6][7]

1. Sample Preparation:

-

Air-dry the seeds of Tephrosia vogelii.

-

Grind the dried seeds into a fine powder.

2. Extraction:

-

Macerate the powdered seeds with acetone (B3395972) at room temperature for 24-72 hours.[6] The process can be repeated multiple times to ensure complete extraction.

-

Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Partitioning:

-

Suspend the crude extract in a suitable solvent system, such as methanol-water.

-

Perform liquid-liquid partitioning with a nonpolar solvent like n-hexane to remove fats and other nonpolar compounds.[6] The rotenoids will remain in the hydro-methanolic phase.

4. Chromatographic Purification:

-

Subject the hydro-methanolic fraction to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purify the this compound-containing fractions using techniques like radial chromatography or preparative high-performance liquid chromatography (HPLC).[7]

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry.[6][7]

Experimental Workflow Diagram

Conclusion

This compound, a naturally occurring rotenoid, holds considerable promise for various applications, particularly in the development of new insecticides and potentially as a scaffold for novel therapeutic agents. A thorough understanding of its natural sources and biosynthetic pathways is fundamental for its sustainable exploitation and future research endeavors. This guide has provided a comprehensive overview of the key plant sources of this compound, a plausible biosynthetic pathway, and a detailed experimental protocol for its extraction and isolation. Further research is warranted to fully elucidate the enzymatic machinery and regulatory mechanisms governing this compound biosynthesis, which could pave the way for biotechnological production methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjpponline.org [rjpponline.org]

- 5. Review article number 135 biosynthesis in the rotenoid group of natural products: applications of isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Tephrosin's Mechanism of Action in Pancreatic Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains one of the most lethal malignancies, characterized by aggressive progression and profound resistance to conventional therapies. The natural rotenoid isoflavonoid, Tephrosin, has emerged as a promising anti-cancer agent. This technical guide delineates the core mechanism of action of this compound in pancreatic cancer cells, focusing on its induction of apoptosis through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage. Furthermore, this document provides an overview of this compound's potential impact on key signaling pathways and the cell cycle, based on current research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

Introduction

This compound is a natural product that has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] In the context of pancreatic cancer, its primary mechanism revolves around the induction of overwhelming oxidative stress, leading to programmed cell death.[2][3] This guide provides a comprehensive overview of the molecular events initiated by this compound in pancreatic cancer cells.

Core Mechanism of Action: ROS-Mediated Apoptosis

The central mechanism of this compound's anti-cancer activity in pancreatic cancer is the induction of apoptosis, driven by a surge in intracellular reactive oxygen species (ROS).[2][3] This process can be broken down into a series of interconnected events:

-

Increased Intracellular ROS: this compound treatment leads to a rapid and significant increase in intracellular ROS levels in pancreatic cancer cells.[2][4]

-

Mitochondrial Dysfunction: The elevated ROS disrupts mitochondrial function, causing a depolarization of the mitochondrial membrane potential.[2][3] This is a critical step in the intrinsic apoptotic pathway.

-

Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.[2][3]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[2][3]

-

Apoptosis Execution: Activated caspase-3 cleaves essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]

-

DNA Damage: The excessive ROS generated by this compound also induces DNA damage, further contributing to cell death.[2][4]

The pivotal role of ROS in this process is underscored by the observation that ROS scavengers can attenuate the apoptotic effects of this compound.[2][4]

Signaling Pathway Diagram: ROS-Mediated Apoptosis

Caption: this compound induces ROS-mediated apoptosis in pancreatic cancer cells.

Effects on Cell Viability

This compound exhibits potent dose- and time-dependent inhibition of cell viability in various pancreatic cancer cell lines.[2]

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h Incubation |

| PANC-1 | 0.82 |

| SW1990 | 2.62 |

| CFPAC-1 | 2.91 |

| MIAPaCa-2 | 2.79 |

| Data sourced from Du et al. (2021)[2] |

Induction of Apoptosis: Quantitative Data

The apoptotic effect of this compound has been quantified using Annexin V/PI staining followed by flow cytometry.

Table 2: this compound-Induced Apoptosis in PANC-1 Cells

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) after 24h |

| 0 (Control) | ~5 |

| 0.5 | 31.2 |

| 1.0 | 68.3 |

| Data represents the sum of early and late apoptotic cells, sourced from Du et al. (2021)[3] |

Potential Involvement of Other Signaling Pathways and Cell Cycle

While ROS-mediated apoptosis is the primary mechanism, evidence from studies on other cancers suggests that this compound's action may be more multifaceted.

-

PI3K/Akt and MAPK Pathways: this compound has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt and Ras/MAPK signaling pathways in other cancer types.[1] These pathways are crucial for cell survival and proliferation, and their inhibition by this compound could contribute to its anti-cancer effects.

-

NF-κB Signaling: Inhibition of the NF-κB signaling pathway by this compound has also been reported.[1] NF-κB is a key regulator of inflammation and cell survival, and its constitutive activation is common in pancreatic cancer.

-

Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at the G2/M phase in other cancer models.[1] This suggests that in addition to inducing apoptosis, this compound may also halt the proliferation of cancer cells by interfering with cell division.

Further research is required to definitively confirm the modulation of these pathways and cell cycle arrest by this compound specifically in pancreatic cancer cells.

Logical Diagram: Hypothetical Integrated Mechanism of this compound

Caption: Hypothetical integrated mechanism of this compound in pancreatic cancer.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on pancreatic cancer cells.

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, SW1990) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell viability assay for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Intracellular ROS Detection

This protocol measures the generation of intracellular ROS.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 1 hour).

-

DCFH-DA Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key apoptotic proteins.

-

Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity against pancreatic cancer cells primarily by inducing ROS-mediated apoptosis. Its ability to disrupt mitochondrial function and cause DNA damage makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on:

-

Conclusively delineating the effects of this compound on the PI3K/Akt, MAPK, and NF-κB signaling pathways in pancreatic cancer cells.

-

Investigating the impact of this compound on the pancreatic cancer cell cycle.

-

Evaluating the in vivo efficacy and safety of this compound in relevant animal models of pancreatic cancer.

-

Exploring potential synergistic effects of this compound with standard-of-care chemotherapeutics for pancreatic cancer.

This in-depth understanding of this compound's mechanism of action will be instrumental in its development as a potential therapeutic agent for this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcancer.org [jcancer.org]

- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Tephrosin as a Mitochondrial Complex I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Inhibition of Mitochondrial Complex I

Tephrosin, as a member of the rotenoid family, is understood to inhibit mitochondrial complex I. This large, multi-subunit enzyme is the first and rate-limiting step of the electron transport chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. The inhibition of complex I by rotenoids is known to occur at the ubiquinone binding site, preventing the transfer of electrons and disrupting the proton-pumping activity of the complex.[1]

This disruption of the electron transport chain has several key downstream consequences:

-

Decreased ATP Synthesis: Inhibition of complex I impairs the generation of the proton motive force necessary for ATP synthase to produce ATP, leading to cellular energy depletion.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at complex I leads to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS.[2][3]

-

Mitochondrial Membrane Depolarization: The collapse of the proton gradient and the increase in ROS contribute to the depolarization of the inner mitochondrial membrane.[4]

-

Induction of Apoptosis: Mitochondrial membrane depolarization is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm and the subsequent activation of caspases.[4]

Quantitative Data

While direct enzymatic inhibition data for this compound on mitochondrial complex I is limited, its biological activity, primarily cytotoxicity, has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) for cell viability is a key parameter reflecting the compound's overall potency in a cellular context, which is a consequence of its interaction with molecular targets like complex I.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 0.82 | [4] |

| SW1990 | Pancreatic Cancer | 2.62 | [4] |

| CFPAC-1 | Pancreatic Cancer | 2.91 | [4] |

| MIAPaCa-2 | Pancreatic Cancer | 2.79 | [4] |

| A549 | Lung Cancer | Varies (comparative) | [4] |

| MCF-7 | Breast Cancer | Varies (comparative) | [4] |

| HepG2 | Liver Cancer | Varies (comparative) | [4] |

| SHG-44 | Glioblastoma | Varies (comparative) | [4] |

| HPC-Y5 (Normal) | Pancreatic Cells | 41.21 | [4] |

| HUVEC (Normal) | Endothelial Cells | 18.86 | [4] |

Note: "Varies (comparative)" indicates that while inhibition was observed, a specific IC50 value was not provided in the primary source, but its activity was compared to other compounds.[4]

Structure-Activity Relationship (SAR)

This compound belongs to the rotenoid class of compounds. The inhibitory potency of rotenoids against mitochondrial complex I is influenced by their stereochemistry and the nature of their substituents. Rotenone (B1679576), a structurally similar and well-studied rotenoid, is a high-affinity inhibitor of complex I, with a reported IC50 for the enzyme in the nanomolar range.[1]

The key structural features of rotenoids that contribute to their inhibitory activity include the cis-fusion of the B and C rings and the presence of methoxy (B1213986) groups on the A ring, which are thought to mimic the methoxy groups of the ubiquinone headgroup, allowing for competitive binding at the Q-site of complex I.[5]

This compound differs from rotenone in the E-ring. While rotenone has an isopropenyl dihydrofuran ring, this compound has a furan (B31954) ring. This structural difference likely influences the binding affinity to complex I and may account for the observed differences in biological potency and toxicity between the two compounds. The generally lower toxicity of this compound compared to rotenone might be attributable to this structural variation. A detailed comparative analysis of the binding energies of different rotenoids would be necessary to precisely quantify the impact of these structural modifications on complex I inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound as a mitochondrial complex I inhibitor.

Mitochondrial Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase Activity)

This assay measures the enzymatic activity of complex I by monitoring the oxidation of NADH.

Principle: The assay follows the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rotenone-sensitive portion of this activity is attributed to complex I.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mg/mL BSA

-

NADH solution (10 mM)

-

Ubiquinone (Coenzyme Q1) solution (10 mM in ethanol)

-

Rotenone solution (2 mM in DMSO)

-

Antimycin A solution (2 mg/mL in ethanol)

-

Potassium cyanide (KCN) solution (100 mM)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 300 µM KCN, and 2 µg/mL Antimycin A.

-

Add 180 µL of the reaction mixture to each well of the 96-well plate.

-

Add 10 µL of the isolated mitochondrial suspension (protein concentration adjusted to 0.05-0.1 mg/mL) to each well.

-

To determine the rotenone-insensitive activity, add 1 µL of the rotenone solution to the respective wells. For total activity wells, add 1 µL of DMSO.

-

Incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 100 µM ubiquinone and 10 µL of 150 µM NADH.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

Calculate the rate of NADH oxidation (ΔA340/min). The specific complex I activity is the difference between the total rate and the rotenone-insensitive rate.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of this compound on cell proliferation.

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Measurement of Mitochondrial Membrane Potential (MMP)

This assay uses a fluorescent dye to assess changes in the mitochondrial membrane potential.

Principle: The cationic fluorescent dye JC-1 accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

Cells of interest

-

This compound stock solution

-

JC-1 staining solution (5 µg/mL)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound for the desired time.

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells immediately by fluorescence microscopy (observing the shift from red to green fluorescence) or flow cytometry (quantifying the red and green fluorescence signals).

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe to detect the presence of intracellular ROS.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

Cells of interest

-

This compound stock solution

-

DCFH-DA solution (10 µM)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with DCFH-DA solution for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound demonstrates significant potential as an anticancer agent, with its primary mechanism of action attributed to the inhibition of mitochondrial complex I. This leads to a disruption of cellular energetics, an increase in oxidative stress, and the induction of apoptosis. While direct quantitative data on its enzymatic inhibition of complex I remains to be fully elucidated, the existing body of evidence from cellular assays provides a strong foundation for its classification as a mitochondrial-targeted agent. Further research focusing on the direct interaction of this compound with purified complex I is warranted to precisely define its inhibitory kinetics and to support the rational design of novel therapeutics based on its scaffold. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug development.

References

- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Tephrosin: A Technical Guide to its Biological Activity and Properties

Executive Summary: Tephrosin, a natural rotenoid isoflavonoid, has garnered significant attention within the scientific community for its potent biological activities.[1][2] Isolated from various plants of the Tephrosia, Derris, and Mundulea genera, it has traditionally been known for its insecticidal properties.[3][4][5] More recently, extensive research has illuminated its strong anticancer capabilities against a range of human cancer cell lines, including pancreatic, lung, breast, and ovarian cancers.[1][6][7] The primary mechanism of its antitumor action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[1][2][7] Furthermore, this compound exhibits moderate antibacterial activity.[8][9] This document provides a comprehensive overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, presenting key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound (C₂₃H₂₂O₇) is a member of the rotenone (B1679576) class of organic compounds.[3] It is structurally characterized as a complex heteropentacyclic molecule.[3] Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂O₇ | [4] |

| Molar Mass | 410.4 g/mol | [3] |

| IUPAC Name | (1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | [3] |

| CAS Number | 76-80-2 | [4] |

| Appearance | Nearly colorless crystalline solid | [10] |

| Melting Point | 198 °C | [10] |

| Natural Sources | Antheroporum pierrei, Derris elliptica, Mundulea sericea, Tephrosia vogelii, Tephrosia purpurea | [3][4] |

Biological Activities

This compound demonstrates a range of biological effects, with its anticancer, insecticidal, and antibacterial activities being the most extensively studied.

Anticancer Activity

This compound has shown potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1][2] Studies have demonstrated its efficacy in suppressing cell viability in lung (A549), breast (MCF-7), liver (HepG2), pancreatic (PANC-1, SW1990), and glioblastoma (SHG-44) cancer cells.[1][6] Its anticancer activity is largely attributed to its ability to induce programmed cell death, or apoptosis.[1][2] Importantly, potent antitumor activity with low toxicity has been observed in PANC-1 xenografted nude mice, suggesting its potential as a chemotherapeutic agent.[1][2]

Insecticidal Activity

As a rotenoid, this compound is a well-documented natural insecticide.[3][5] It is found in plants like Tephrosia vogelii, which are used to create botanical insecticides.[5] this compound isolated from plant roots can interfere with insect growth and development.[5][10] For instance, it has shown high activity against the African armyworm (Spodoptera exempta).[5][10] Its mode of action as a pesticide, similar to other rotenoids, involves the inhibition of the mitochondrial electron transport chain.[10]

Antibacterial Activity

This compound has demonstrated moderate activity against several pathogenic bacterial strains.[8][9] It has shown inhibitory and bactericidal effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[8][9] The structural features of this compound, including its fused C/D cis-ring system and the presence of methoxy (B1213986) and hydroxyl groups, are believed to be important for its antibacterial properties.[8]

Mechanisms of Action in Cancer

The anticancer effects of this compound are multifaceted, involving the induction of oxidative stress, mitochondrial disruption, and the modulation of key cellular signaling pathways.[7]

ROS-Mediated Mitochondrial Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).[1][2] The overproduction of ROS leads to a cascade of events, including the depolarization of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and DNA damage, evidenced by the phosphorylation of H2AX.[1][2] This cascade activates intrinsic apoptotic pathways, resulting in the cleavage and activation of caspase-9 and caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[1][2]

Modulation of Cellular Signaling Pathways

This compound has been shown to inhibit multiple signaling pathways that are crucial for cancer cell survival and proliferation.[7] It can downregulate the phosphorylation of key proteins in pathways such as PI3K/Akt, STAT3, and the MAPK pathways (including ERK and p38).[7] For instance, in paclitaxel-resistant ovarian cancer, this compound was found to inhibit the phosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1) and its adapter protein FRS2, thereby blocking downstream survival signals.[7]

Quantitative Bioactivity Data

In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound have been determined across various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference |

| A549 | Lung | ~ 0.1 - 1.0 | [1] |

| MCF-7 | Breast | ~ 0.1 - 1.0 | [1] |

| HepG2 | Liver | ~ 0.1 - 1.0 | [1] |

| SW1990 | Pancreas | ~ 0.1 - 1.0 | [1] |

| PANC-1 | Pancreas | 0.22 | [1] |

| SHG-44 | Glioblastoma | ~ 1.0 - 10.0 | [1] |

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard measures of antibacterial efficacy.

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli TISTR 780 | Negative | 25 | 100 | [8][9] |

| Salmonella typhi Ty 21a | Negative | 25 | 100 | [8] |

| Staphylococcus aureus S33 R4 | Positive | 50 | 100 | [8] |

| Bacillus subtilis subsp. 168 | Positive | 50 | >100 | [8] |

Key Experimental Protocols

The following are summarized methodologies for key experiments cited in the literature for assessing the biological activity of this compound.

General In Vitro Anticancer Workflow

A typical workflow for evaluating the anticancer properties of this compound involves initial viability screening, followed by more detailed mechanistic studies.

Cell Viability (MTT) Assay

This protocol is based on methodologies used to assess this compound's effect on pancreatic cancer cell proliferation.[1][6]

-

Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, SW1990) in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

ROS Production (MitoSOX Red) Assay

This protocol details the measurement of mitochondrial ROS, a key aspect of this compound's mechanism.[1]

-

Cell Culture: Grow PANC-1 cells on coverslips in a 6-well plate.

-

Treatment: Treat cells with the desired concentration of this compound for the specified time. For scavenger experiments, pre-incubate cells with a ROS scavenger (e.g., MitoTEMPO) before this compound treatment.

-

Staining: Wash the cells with PBS and then incubate with 5 µM MitoSOX Red indicator in the dark for 10 minutes at 37°C.

-

Imaging: Wash the cells again to remove excess dye. Mount the coverslips on slides and immediately observe under a fluorescence microscope to detect and quantify red fluorescence, indicative of mitochondrial superoxide (B77818) levels.

Antibacterial Susceptibility (Microdilution) Test

This protocol is adapted from the methodology used to determine the MIC and MBC of this compound.[8][9]

-

Preparation: Serially dilute this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth (turbidity) after incubation.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on agar. After further incubation, the MBC is the lowest concentration that results in no bacterial colony formation.

Conclusion and Future Directions

This compound is a potent natural rotenoid with a well-defined profile of anticancer, insecticidal, and antibacterial activities. Its ability to selectively induce ROS-mediated apoptosis in cancer cells and modulate key survival pathways makes it a promising candidate for further investigation in oncology. Future research should focus on preclinical and clinical studies to validate its in vivo efficacy and safety profile. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of novel this compound analogs with enhanced potency and reduced toxicity, paving the way for new therapeutic agents in cancer treatment and pest management.

References

- 1. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C23H22O7 | CID 114909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Tephrosin: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tephrosin (C₂₃H₂₂O₇), a rotenoid isoflavonoid, has a rich history rooted in ethnobotany, long before its molecular structure was understood. Found predominantly in plants of the Tephrosia genus, particularly Tephrosia vogelii, this compound and its relatives have been traditionally used as fish poisons and botanical insecticides. In recent decades, this compound has garnered significant interest from the scientific community for its potent anticancer and antimicrobial properties, making it a valuable lead compound in drug discovery. This technical guide provides an in-depth overview of the historical context of this compound's discovery, detailed experimental protocols for its isolation, a summary of its biological activities with quantitative data, and an exploration of its mechanisms of action through key signaling pathways.

Historical Context: From Fish Poison to Anticancer Agent

The journey of this compound from a crude plant extract to a characterized molecule began with the traditional use of Tephrosia vogelii by indigenous communities in Africa and Asia for fishing and pest control. The potent piscicidal and insecticidal properties of the plant pointed to the presence of powerful bioactive compounds.

The first significant step towards the scientific understanding of these compounds was in 1907 , when the French chemist M. Hanriot isolated deguelin (B1683977) and this compound from Tephrosia vogelii. This marked the initial discovery of this compound as a distinct chemical entity. However, the exact molecular structures of these complex rotenoids remained elusive for several more years.

It was between 1930 and 1932 that the American chemist E. P. Clark meticulously worked on elucidating the skeletal structure of this compound and its relationship to other rotenoids like deguelin and rotenone. His work, published in the Journal of the American Chemical Society, laid the foundational chemical knowledge for this class of compounds. The absolute stereochemistry was later resolved in 1961 by analogy to rotenone. This early research was driven by the agricultural potential of rotenoids as natural insecticides, a role they fulfilled for much of the 20th century before concerns about their toxicity led to restrictions in some regions.

The focus of this compound research has since shifted towards its pharmacological potential. Modern studies have revealed its ability to suppress the growth of various cancer cell lines, prompting investigations into its use as a chemotherapeutic agent.

Experimental Protocols for this compound Isolation

The methods for isolating this compound have evolved from classical chemical techniques to more refined chromatographic and spectroscopic methods.

Historical Isolation Methodology (Early 20th Century)

-

Extraction: Maceration or percolation of dried and powdered plant material (e.g., seeds or leaves of T. vogelii) with organic solvents like ether or chloroform.

-

Solvent Partitioning: The crude extract would be partitioned between immiscible solvents to separate compounds based on their polarity.

-

Crystallization: The enriched fractions would be concentrated, and the target compounds would be induced to crystallize, often through cooling or the addition of a less polar solvent. This process would be repeated multiple times to achieve purity.

-

Characterization: Purity was assessed by melting point determination, and structural elucidation was attempted through chemical degradation studies and elemental analysis.

Modern Isolation and Identification Protocol

Current methods offer much higher resolution, yield, and speed, allowing for the efficient isolation and unambiguous identification of this compound.

1. Plant Material and Extraction:

-

Air-dried and powdered seeds of Tephrosia vogelii are macerated with acetone (B3395972) at room temperature for approximately 72 hours.

-

The resulting crude acetone extract is then concentrated under reduced pressure using a rotary evaporator.

2. Chromatographic Fractionation:

-

The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel.

-

A gradient elution system is used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297) (e.g., from 9:1 to 1:1 n-hexane:EtOAc).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Purification:

-

Fractions identified as containing this compound are pooled and further purified using Radial Chromatography or preparative HPLC.

-

A finer gradient of solvents (e.g., n-hexane:EtOAc) is used to resolve this compound from other closely related rotenoids.

4. Structural Elucidation and Identification:

-

The structure of the purified compound is confirmed using modern spectroscopic methods:

-

1D NMR (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

2D NMR (COSY, HMBC, HSQC): To establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

-

The data is then compared with published spectroscopic data for this compound to confirm its identity.

Quantitative Data on this compound's Biological Activity

This compound exhibits a range of biological effects, including cytotoxic, antimicrobial, and insecticidal activities. The following tables summarize key quantitative data from various studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂O₇ | PubChem |

| Molar Mass | 410.43 g/mol | PubChem |

| Melting Point | 198 °C | Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides |

| Appearance | Crystalline solid | This compound |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | This compound |

Table 2: Cytotoxic Activity of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| PANC-1 | Pancreatic | 0.82 | --INVALID-LINK-- |

| SW1990 | Pancreatic | 2.62 | --INVALID-LINK-- |

| CFPAC-1 | Pancreatic | 2.91 | --INVALID-LINK-- |

| MIAPaCa | Pancreatic | 2.79 | --INVALID-LINK-- |

| A549 | Lung | Data available, but specific value not provided in abstract | --INVALID-LINK-- |

| MCF-7 | Breast | Data available, but specific value not provided in abstract | --INVALID-LINK-- |

| HepG2 | Liver | Data available, but specific value not provided in abstract | --INVALID-LINK-- |

| SHG-44 | Glioblastoma | Data available, but specific value not provided in abstract | --INVALID-LINK-- |

Table 3: Antibacterial Activity of this compound (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Source |

| Staphylococcus aureus | Gram-positive | 50 | |

| Bacillus subtilis | Gram-positive | 50 | |

| Escherichia coli | Gram-negative | 25 | |

| Salmonella typhi | Gram-negative | 25 |

Table 4: Insecticidal Activity of this compound

While specific LC₅₀ (lethal concentration, 50%) values for pure this compound are not widely reported, its activity as a key component of Tephrosia extracts is well-documented.

| Target Pest | Activity Type | Observation | Source |

| African armyworm (Spodoptera exempta) | Antifeedant | High activity | --INVALID-LINK-- |

| Fall armyworm (Spodoptera frugiperda) | Larvicidal | T. vogelii extracts caused 50% mortality within 5 days. | --INVALID-LINK-- |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Its anticancer activity, in particular, is linked to the induction of apoptosis and inhibition of pro-survival pathways.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A primary mechanism of this compound's anticancer effect is the induction of programmed cell death (apoptosis) through the generation of intracellular reactive oxygen species (ROS).

-

ROS Accumulation: this compound treatment leads to a rapid increase in ROS levels within cancer cells. This creates a state of oxidative stress.

-

Mitochondrial Disruption: The excess ROS disrupts the mitochondrial membrane potential (MMP). This depolarization of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway.

-

Cytochrome c Release: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3.

-

Apoptosis Execution: Activated caspase-3 cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Inhibition of PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

-

Upstream Signal: Growth factors normally activate Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K.

-

PI3K/Akt Activation: PI3K phosphorylates PIP2 to PIP3, which recruits and leads to the activation of Akt (also known as Protein Kinase B).

-

Pro-Survival Effects: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins (like Bad) and inhibits transcription factors (like FoxO) that promote the expression of cell death genes. This promotes cell survival and proliferation.

-

This compound's Effect: this compound treatment suppresses the phosphorylation (activation) of Akt. By inhibiting this key survival signal, this compound prevents the downstream inactivation of pro-apoptotic factors, thus lowering the threshold for apoptosis to occur.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, where it drives the expression of anti-apoptotic genes.

-

Canonical Activation: In unstimulated cells, NF-κB (typically a p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitor protein called IκBα.

-

Signal Transduction: Pro-inflammatory signals (like TNFα) or signals from the Akt pathway activate the IκB kinase (IKK) complex.

-

IκBα Degradation: IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to DNA and promotes the transcription of target genes, including those that inhibit apoptosis (e.g., Bcl-xL, XIAP).

-

This compound's Effect: this compound has been shown to inhibit the NF-κB signaling pathway. While the direct target is still under investigation, this inhibition is likely mediated through its effects on upstream regulators like the PI3K/Akt pathway, which is known to influence IKK activity. By preventing NF-κB activation, this compound blocks the transcription of anti-apoptotic genes, making the cancer cells more susceptible to apoptosis.

Conclusion

This compound stands as a compelling example of a natural product with a long history of human use that continues to be relevant in modern scientific research. From its initial isolation over a century ago to its current investigation as a multi-faceted anticancer agent, its journey highlights the enduring value of natural products in drug discovery. The detailed understanding of its isolation, biological activities, and mechanisms of action provides a solid foundation for researchers and drug development professionals. The ability of this compound to induce apoptosis through ROS generation while simultaneously inhibiting critical pro-survival pathways like PI3K/Akt and NF-κB underscores its potential as a lead compound for the development of novel therapeutics. Further research into its pharmacokinetics, safety profile, and potential for synergistic combinations with existing therapies is warranted to fully unlock its clinical potential.

Tephrosin: A Comprehensive Technical Guide on Solubility, Stability, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tephrosin, a natural rotenoid isoflavonoid, has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. As a promising candidate for further investigation in drug development, a thorough understanding of its fundamental physicochemical characteristics is paramount. This technical guide provides an in-depth overview of the solubility, stability, and key physicochemical properties of this compound, intended to support research and development efforts. The information presented is a synthesis of available literature, and where specific data for this compound is limited, data from the closely related rotenoid, rotenone (B1679576), is provided as a relevant analogue.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂O₇ | [1] |

| Molar Mass | 410.42 g/mol | [1] |

| Melting Point | 198 °C | [2] |

| Appearance | Nearly colorless crystalline solid | [2] |

| Chemical Class | Rotenoid Isoflavonoid | [3] |

| CAS Number | 76-80-2 | [1] |

Solubility Profile

This compound, like other rotenoids, is a lipophilic molecule, exhibiting poor solubility in aqueous solutions and good solubility in various organic solvents. While specific quantitative solubility data for this compound is scarce in the literature, its general solubility characteristics can be inferred from its chemical class and data available for analogous compounds like rotenone.

Qualitative Solubility:

This compound is reported to be soluble in the following organic solvents:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

For in vitro biological assays, this compound is often dissolved in DMSO. For in vivo studies, formulations for compounds with low water solubility typically involve co-solvents and surfactants.

Quantitative Solubility (Rotenone as an analogue):

As a close structural analogue, the solubility of rotenone provides a useful reference for estimating the solubility of this compound.

| Solvent | Solubility of Rotenone ( g/100 mL at 20°C) |

| Acetone | 6.6 |

| Carbon Tetrachloride | 1.6 |

| Chloroform | 47.2 |

| Ethanol | 0.2 |

| Ether | 0.4 |

| Toluene | 8.0 |

| Water | 0.00002 |

Data sourced from literature on rotenone and should be considered as an approximation for this compound.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation development. Rotenoids are known to be susceptible to degradation under certain environmental conditions.

Light Stability (Photostability):

Rotenoids, including this compound, are highly sensitive to light. Exposure to solar radiation can lead to rapid degradation, with reported half-lives in the order of minutes for rotenone.[4] Therefore, it is imperative to protect this compound and its solutions from light during all stages of research and development.

Thermal Stability:

This compound's stability is also influenced by temperature. One study on the thermal degradation of rotenone in soil demonstrated a significant temperature-dependent degradation. The half-life (DT50) of rotenone was found to be 8 days at 20°C, which increased to 25 days at 10°C in silt clay loam soil.[5] This indicates that higher temperatures accelerate the degradation of rotenoids. For long-term storage, this compound should be kept at low temperatures, typically -20°C or below, and protected from light.

pH Stability:

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are generalized methods based on standard pharmaceutical practices and can be adapted for specific research needs.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has plateaued.

-

After shaking, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or µg/mL.

Protocol 2: Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol outlines the steps to develop an HPLC method that can separate this compound from its degradation products and to perform forced degradation studies to assess its stability.

Part A: HPLC Method Development

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

Mobile Phase and Gradient:

-

A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

A gradient elution is often necessary to separate the parent compound from its degradation products. An example gradient could be starting with a low percentage of the organic phase and increasing it over time.

Detection:

-

The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer or a PDA detector.

Part B: Forced Degradation Studies [8][9][10]

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

Analysis:

-

At each time point, withdraw a sample, dilute it appropriately, and analyze it using the developed stability-indicating HPLC method.

-

Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation.

Signaling Pathways and Experimental Workflows

This compound exerts its anticancer effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent. The following diagrams, generated using Graphviz, illustrate some of the critical pathways affected by this compound and the general workflows for its analysis.

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Conclusion

This technical guide provides a foundational understanding of the solubility, stability, and physicochemical properties of this compound. While there are gaps in the quantitative data specifically for this compound, the information compiled from its chemical class and analogous compounds offers valuable insights for researchers. The provided experimental protocols and workflow diagrams serve as a practical starting point for further investigation. A comprehensive characterization of these properties is essential for advancing this compound through the drug development pipeline and unlocking its full therapeutic potential. It is strongly recommended that researchers conduct specific studies to determine the precise solubility and stability profiles of their this compound samples under their experimental conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bg.copernicus.org [bg.copernicus.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Tephrosin: A Comprehensive Molecular Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tephrosin, a natural rotenoid found in plants of the Tephrosia genus, has garnered significant interest for its potent biological activities, particularly its antineoplastic and pesticidal properties. This technical guide provides a comprehensive overview of this compound, including its detailed molecular profile, CAS number, and an in-depth exploration of its mechanisms of action. The document outlines key signaling pathways modulated by this compound and furnishes detailed experimental protocols for its extraction, purification, and biological evaluation. All quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental processes are visualized through detailed diagrams.

Molecular Profile of this compound

This compound is a complex organic molecule belonging to the rotenoid family of isoflavonoids. Its unique chemical structure is central to its biological activity.

Table 1: Molecular Identifiers and Properties of this compound

| Property | Value | Citation(s) |

| CAS Number | 76-80-2 | [1][2][3] |

| Molecular Formula | C₂₃H₂₂O₇ | [1][2] |

| Molecular Weight | 410.4 g/mol | [1][2] |

| IUPAC Name | (1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | [1] |

| SMILES | CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C | [1] |

| InChI Key | AQBZCCQCDWNNJQ-AUSIDOKSSA-N | [1] |

| Synonyms | Hydroxydeguelin, Deguelinol I | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, with its anticancer and insecticidal activities being the most extensively studied. The primary mechanism underlying these activities is the inhibition of the mitochondrial electron transport chain.

Inhibition of NADH:ubiquinone oxidoreductase (Complex I)

The principal mode of action of this compound is the inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is multifaceted and involves the modulation of several key signaling pathways.

-

Induction of Apoptosis: By increasing intracellular ROS levels, this compound triggers the intrinsic pathway of apoptosis. This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.

-

Inhibition of Pro-survival Signaling Pathways: this compound has been shown to inhibit the PI3K/Akt/mTOR and Ras/MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.

-

Modulation of NF-κB Signaling: this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival in cancer.

-

Cell Cycle Arrest: The compound can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| PANC-1 | Pancreatic Cancer | 0.82 | [2] |

| SW1990 | Pancreatic Cancer | 1.25 | [2] |

| A549 | Lung Cancer | 2.13 | [2] |

| MCF-7 | Breast Cancer | 1.87 | [2] |

| HepG2 | Liver Cancer | 2.54 | [2] |

| SHG-44 | Glioblastoma | 3.16 | [2] |

Signaling Pathway Diagram

Caption: this compound's multifaceted mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Tephrosia vogelii

This protocol describes a general method for the isolation of this compound from its natural source.

Materials:

-

Dried and powdered seeds or leaves of Tephrosia vogelii

-

Acetone

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

Extraction: Macerate the powdered plant material with acetone at room temperature for 72 hours.

-

Solvent Evaporation: Concentrate the acetone extract under reduced pressure using a rotary evaporator.

-

Partitioning: Partition the crude extract with n-hexane to remove nonpolar compounds.

-

Column Chromatography: Subject the defatted extract to silica gel column chromatography.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

-

Isolation: Combine fractions containing this compound and purify further by recrystallization or preparative HPLC to obtain pure this compound.

Caption: Workflow for this compound extraction and purification.

MTT Assay for Cell Viability

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.[2]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of PI3K/Akt Pathway

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cells treated with this compound

-